molecular formula C11H10FNO2 B1528771 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol CAS No. 1159979-40-4

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol

Cat. No.: B1528771
CAS No.: 1159979-40-4
M. Wt: 207.2 g/mol
InChI Key: CXLPTKWCOJCULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method reported by Jeong et al. (2014) involves a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol: Similar structure with a chlorine atom instead of fluorine.

    2-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanol: Similar structure with a methoxy group instead of fluorine.

    2-(3-(4-Bromophenyl)isoxazol-5-yl)ethanol: Similar structure with a bromine atom instead of fluorine.

Uniqueness

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLPTKWCOJCULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
Reactant of Route 6
2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.